Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676277
InChI: InChI=1S/C11H8F6O3/c1-20-8(18)6-2-4-7(5-3-6)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Molecular Formula: C11H8F6O3
Molecular Weight: 302.17 g/mol

Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate

CAS No.:

Cat. No.: VC13676277

Molecular Formula: C11H8F6O3

Molecular Weight: 302.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate -

Specification

Molecular Formula C11H8F6O3
Molecular Weight 302.17 g/mol
IUPAC Name methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoate
Standard InChI InChI=1S/C11H8F6O3/c1-20-8(18)6-2-4-7(5-3-6)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3
Standard InChI Key LMIJOJIBBVUFFP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate features a benzoate ester backbone substituted at the para position with a 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl group. The IUPAC name, methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropane-2-yl)benzoate, reflects its two trifluoromethyl (-CF₃) groups bonded to a central hydroxyl-bearing carbon. This arrangement creates a sterically hindered tertiary alcohol, which influences its reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈F₆O₃
Molecular Weight302.17 g/mol
IUPAC NameMethyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropane-2-yl)benzoate
CAS NumberNot publicly disclosed
Melting PointUnreported in literature
Boiling PointUnreported in literature

The presence of six fluorine atoms contributes to its high electronegativity and low polarizability, traits typical of fluorinated compounds. Spectroscopic characterization (e.g., NMR, IR) of analogous compounds synthesized via transition-metal-free methods reveals distinct signals for carbonyl (C=O) and trifluoromethyl groups, with 19F^{19}\text{F} NMR resonances typically appearing between -62 and -63 ppm .

Solubility and Stability

Fluorination generally reduces aqueous solubility but enhances lipid membrane permeability, a property exploited in drug design. The methyl ester group improves stability against hydrolysis compared to free carboxylic acids, though the tertiary alcohol may participate in dehydration reactions under acidic conditions.

Synthesis and Manufacturing

Synthetic Pathways

While no published procedure directly targets this compound, its synthesis likely follows strategies employed for similar trifluoromethylated benzoates. Recent work by the Royal Society of Chemistry demonstrates the use of alkynylbenzaldehydes and phenols in transition-metal-free reactions to construct indenones, with trifluoromethyl groups introduced via pre-functionalized building blocks . For example, methyl 4-bromo-3-(trifluoromethyl)benzoate undergoes Sonogashira coupling with 2-ethynylbenzaldehyde to yield intermediates with analogous substitution patterns .

Table 2: Representative Reaction Conditions from Analogous Syntheses

Reaction StepConditionsYieldReference
AlkynylationPd/Cu catalysis, 50°C, 12 h68%
CyclizationK₂CO₃, DMSO, 80°C, 6 h75%
TrifluoromethylationRuppert-Prakash reagent, -78°C52%

Purification and Characterization

Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly used to isolate intermediates . High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) confirm structural fidelity, with HRMS data matching theoretical [M+H]⁺ values within 0.05 ppm .

SupplierPurityPackagingPrice (250 mg)
Apollo Scientific>95%Amber glass$200.20

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator